2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline
Overview
Description
Preparation Methods
The synthesis of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the tetrahydro-2-furanylmethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions and functions . Additionally, it has applications in:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Helps in studying biological pathways and mechanisms.
Medicine: Although not intended for therapeutic use, it aids in understanding disease mechanisms and potential drug targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline can be compared with similar compounds such as:
2,4,5-Trichlorobiphenyl: Another chlorinated aromatic compound with different functional groups and applications.
2,4,5-Trichloropyrimidine: A chlorinated pyrimidine derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4,5-trichloro-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3NO2/c19-15-8-17(21)18(9-16(15)20)22-10-12-3-5-13(6-4-12)24-11-14-2-1-7-23-14/h3-6,8-9,14,22H,1-2,7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEOOTWEPCPINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CNC3=CC(=C(C=C3Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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